molecular formula C10H11FN2O2 B8369954 Cyclobutyl-(5-fluoro-2-nitrophenyl)amine

Cyclobutyl-(5-fluoro-2-nitrophenyl)amine

Cat. No.: B8369954
M. Wt: 210.20 g/mol
InChI Key: SZRQPUJXELAORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl-(5-fluoro-2-nitrophenyl)amine is a useful research compound. Its molecular formula is C10H11FN2O2 and its molecular weight is 210.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

N-cyclobutyl-5-fluoro-2-nitroaniline

InChI

InChI=1S/C10H11FN2O2/c11-7-4-5-10(13(14)15)9(6-7)12-8-2-1-3-8/h4-6,8,12H,1-3H2

InChI Key

SZRQPUJXELAORF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluoro-1-nitrobenzene (0.7 mL, 6.3 mmol) in CH3CN (10 mL) were added cyclobutylamine (0.54 mL, 6.3 mmol) and DIPEA (1.1 mL, 6.3 mmol). The reaction mixture was stirred at RT for 18 h then concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-10% EtOAc in cyclohexane) to afford cyclobutyl-(5-fluoro-2-nitrophenyl)amine as a yellow oil (1.38 g, quantitative). To a solution of the product thus obtained (6.3 mmol) in EtOAc (60 mL) was added 10% Pd/C (150 mg) and the reaction mixture stirred at RT for 18 h under a hydrogen atmosphere. The suspension was filtered through a pad of Celite® and the filtrate concentrated in vacuo to afford the title compound as an orange oil (1.1 g, quantitative). 1H NMR (CDCl3, 300 MHz): δ 6.63-6.56 (1H, m), 6.35-6.19 (2H, m), 3.92-3.78 (1H, m), 3.66-2.91 (2H, m), 2.53-2.36 (2H, m), 1.94-1.73 (4H, m).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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